molecular formula C9H19IN2O B14701755 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide CAS No. 22041-40-3

1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide

Cat. No.: B14701755
CAS No.: 22041-40-3
M. Wt: 298.16 g/mol
InChI Key: MICZHATXLVGNDI-UHFFFAOYSA-M
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Description

1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group

Preparation Methods

The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Synthetic Route:

    Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.

    Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.

Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium chloride, sodium bromide, sodium hydroxide

Major Products:

    Oxidation: N-oxides

    Reduction: Cleaved carbamoyl derivatives

    Substitution: Corresponding halide or hydroxide salts

Scientific Research Applications

1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.

Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.

Molecular Targets and Pathways:

    Cell Membranes: Disruption of lipid bilayers

    Enzymes: Potential inhibition of key metabolic enzymes in microbes

Comparison with Similar Compounds

    Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.

    Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.

Uniqueness:

    Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.

    Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.

Properties

CAS No.

22041-40-3

Molecular Formula

C9H19IN2O

Molecular Weight

298.16 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide

InChI

InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

MICZHATXLVGNDI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)C[N+]1(CCCC1)C.[I-]

Origin of Product

United States

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